molecular formula C11H7BrCl2N2O2S B13369300 2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide

2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B13369300
M. Wt: 382.1 g/mol
InChI Key: LACJEEGZMZIIOJ-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide is a complex organic compound that features a bromine atom, two chlorine atoms, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps, including halogenation and sulfonamide formationThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-bromo-4,5-dichloro-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific combination of bromine, chlorine, pyridine, and benzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H7BrCl2N2O2S

Molecular Weight

382.1 g/mol

IUPAC Name

2-bromo-4,5-dichloro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H7BrCl2N2O2S/c12-7-5-8(13)9(14)6-10(7)19(17,18)16-11-3-1-2-4-15-11/h1-6H,(H,15,16)

InChI Key

LACJEEGZMZIIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl

Origin of Product

United States

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